2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Description
2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN6O2 and its molecular weight is 388.79. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
A study on similar carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the compound of interest, demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. Some compounds in this category achieved IC50 values below 10 nM, showcasing their potential as potent antitumor agents (Deady et al., 2005).
Synthesis and Structural Studies
The synthesis and characterization of various carboxamide compounds have been extensively studied. For instance, research on the synthesis and antimicrobial evaluation of similar carboxamide compounds, like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, has contributed significantly to understanding the chemical properties and potential applications of these compounds in medicinal chemistry (Talupur et al., 2021).
Antimicrobial Properties
Research on fluorobenzamides, which share a similar structural framework, has shown promising antimicrobial properties. Studies have indicated that these compounds can be effective against a range of bacterial and fungal strains. This suggests potential applications of similar carboxamides in developing new antimicrobial agents (Desai et al., 2013).
Potential in Imaging Techniques
Studies involving arylpropylsulphonamides, structurally related to the compound , have explored their use as ligands for AMPA receptors. These studies are particularly significant for developing radiotracers for cerebral imaging, which is crucial in neurological research and diagnostics (Kronenberg et al., 2007).
Quantum Chemical Calculations
Quantum chemical calculations and vibrational studies on similar compounds, such as 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, have provided insights into the electronic properties and molecular structures of these compounds. Such studies are essential for understanding the chemical behavior and potential applications in various fields (Saeed et al., 2010).
Properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorobenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24(2)17(27)15-21-23-25(22-15)11-8-6-10(7-9-11)20-16(26)14-12(18)4-3-5-13(14)19/h3-9H,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYBYSBOUJBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.